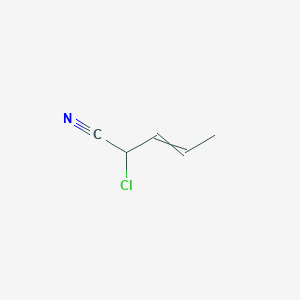
2-Chloropent-3-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloropent-3-enenitrile is an organic compound with the molecular formula C5H6ClN It is characterized by the presence of a chlorine atom, a nitrile group, and a double bond within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloropent-3-enenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol.
From Amides: Another method is the dehydration of amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloropent-3-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol.
Addition Reactions: Hydrogenation using catalysts such as palladium on carbon.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of new nitriles with different substituents.
Addition: Formation of saturated compounds.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
2-Chloropent-3-enenitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: It is used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloropent-3-enenitrile involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition and substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of the chlorine atom, which can act as a leaving group in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chlorobut-3-enenitrile
- 2-Chloropent-2-enenitrile
- 3-Chloropent-3-enenitrile
Uniqueness
2-Chloropent-3-enenitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of both a chlorine atom and a nitrile group in conjugation with a double bond makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
63719-82-4 |
|---|---|
Molekularformel |
C5H6ClN |
Molekulargewicht |
115.56 g/mol |
IUPAC-Name |
2-chloropent-3-enenitrile |
InChI |
InChI=1S/C5H6ClN/c1-2-3-5(6)4-7/h2-3,5H,1H3 |
InChI-Schlüssel |
OJJKHWJKNRTRON-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


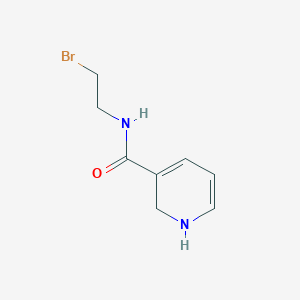

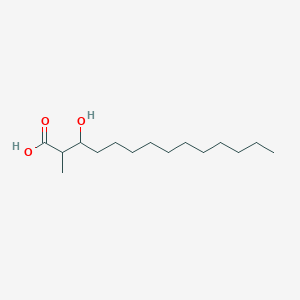
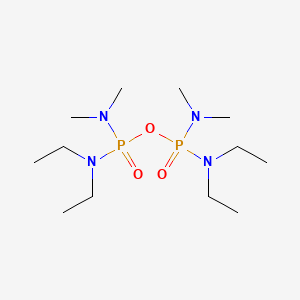
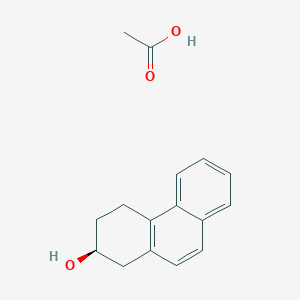
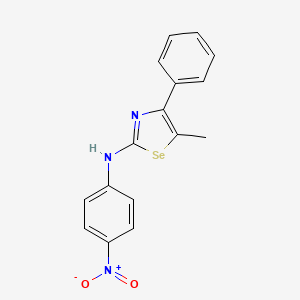

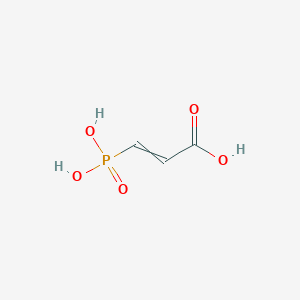
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)
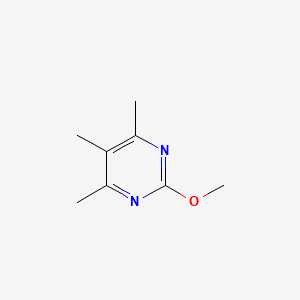
![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)

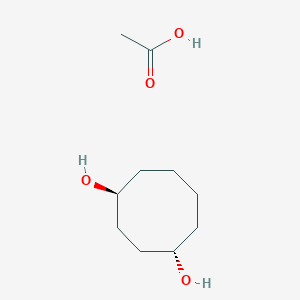
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
